![molecular formula C27H20N4 B15062072 4'-(4,6-Diphenyl-1,3,5-triazin-2-yl)-[1,1'-biphenyl]-4-amine](/img/structure/B15062072.png)
4'-(4,6-Diphenyl-1,3,5-triazin-2-yl)-[1,1'-biphenyl]-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-(4,6-Diphenyl-1,3,5-triazin-2-yl)-[1,1’-biphenyl]-4-amine is an organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with diphenyl groups and a biphenyl amine moiety. It is known for its applications in various fields, including organic electronics and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(4,6-Diphenyl-1,3,5-triazin-2-yl)-[1,1’-biphenyl]-4-amine typically involves the following steps:
Formation of the Triazine Core: The triazine core is synthesized by the cyclization of appropriate precursors, such as cyanuric chloride, with diphenylamine under controlled conditions.
Substitution Reaction: The triazine core is then subjected to a substitution reaction with 4-aminobiphenyl to introduce the biphenyl amine moiety.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4’-(4,6-Diphenyl-1,3,5-triazin-2-yl)-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halides and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can introduce various functional groups into the triazine ring.
科学研究应用
4’-(4,6-Diphenyl-1,3,5-triazin-2-yl)-[1,1’-biphenyl]-4-amine has several scientific research applications:
Organic Electronics: It is used as a material in organic light-emitting diodes (OLEDs) due to its excellent electron-transporting properties.
Materials Science: The compound is employed in the development of advanced materials with specific electronic and optical properties.
Biological Research: It is studied for its potential biological activities and interactions with biomolecules.
作用机制
The mechanism of action of 4’-(4,6-Diphenyl-1,3,5-triazin-2-yl)-[1,1’-biphenyl]-4-amine involves its interaction with molecular targets through various pathways:
相似化合物的比较
Similar Compounds
- 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol
- 3-(2’-(4,6-Diphenyl-1,3,5-triazin-2-yl)-[1,1’-biphenyl]-2-yl)-9-phenyl-9H-carbazole
Uniqueness
4’-(4,6-Diphenyl-1,3,5-triazin-2-yl)-[1,1’-biphenyl]-4-amine is unique due to its specific combination of a triazine core with a biphenyl amine moiety, which imparts distinct electronic and optical properties. This makes it particularly valuable in applications requiring efficient electron transport and charge transfer.
属性
分子式 |
C27H20N4 |
|---|---|
分子量 |
400.5 g/mol |
IUPAC 名称 |
4-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]aniline |
InChI |
InChI=1S/C27H20N4/c28-24-17-15-20(16-18-24)19-11-13-23(14-12-19)27-30-25(21-7-3-1-4-8-21)29-26(31-27)22-9-5-2-6-10-22/h1-18H,28H2 |
InChI 键 |
JEBYEEYGCZUGHC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)C4=CC=C(C=C4)N)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


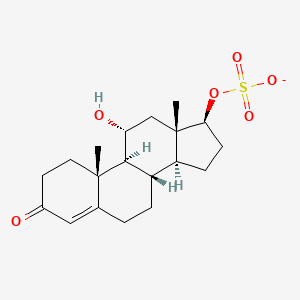
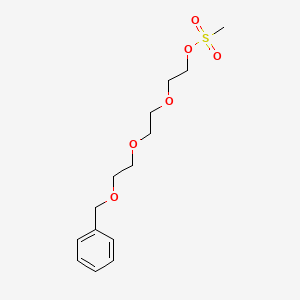
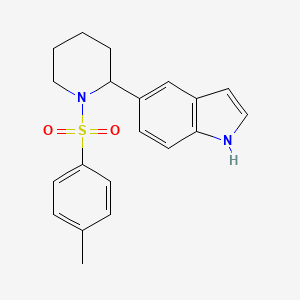

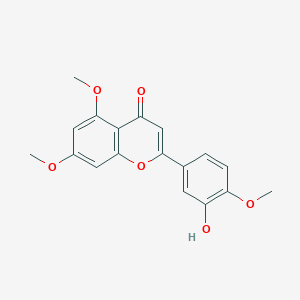

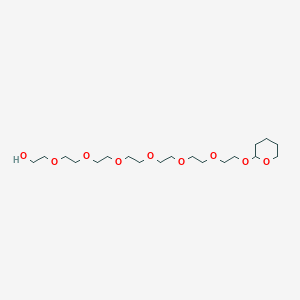
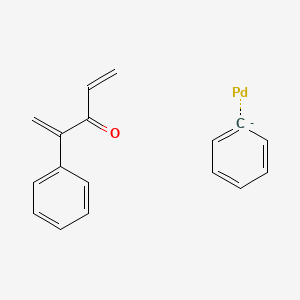
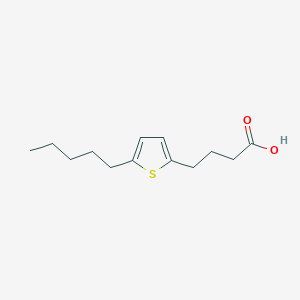
![(1R,10R,11R,15R)-13,13-dimethyl-8,12,14,16-tetraoxa-2,6-diazatetracyclo[8.5.1.02,7.011,15]hexadeca-3,6-dien-5-one](/img/structure/B15062036.png)
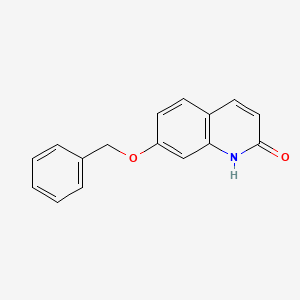
![2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methylcyclobutyl)propanoic acid](/img/structure/B15062048.png)
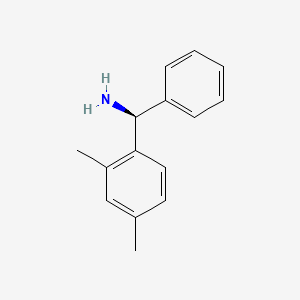
![(2S,3R)-2-(2-bromo-4,5-dimethoxyphenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole-5-carbonitrile](/img/structure/B15062059.png)
